[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
Chemical compounds like this usually belong to a class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, 4-chlorobenzophenone can be synthesized by the condensation of phenylboronic acid and 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy . The structure is also often available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, 4-chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, solubility, and density can be determined .Scientific Research Applications
Use in Pharmaceutical Research
This compound is used in pharmaceutical research . It is a part of the Fenofibrate family, which is used in the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of lipids or lipoproteins in the blood .
Use in Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of tailor-made α-amino acids via the corresponding Ni (II) complexes . This methodology is practical, scalable, cost-structured, and recyclable .
Use in Organic Chemistry
The compound is used in organic chemistry as a reagent in the cobalt-catalyzed radical hydroacylation of alkenes to ketones . This reagent can be used under mild conditions and is tolerant of various functional groups .
Use in Biochemical Research
The compound is used in biochemical research as an uncoupler of oxidative phosphorylation . It can uncouple respiratory electron transport and ATP synthesis within mitochondria, leading to a lack of energy in the biological cell and eventual cell death .
Use in Material Science
The compound is used in material science for the development of new materials with unique properties . It is used in the synthesis of new polymers and composites .
Use in Environmental Science
The compound is used in environmental science for the study of its environmental fate and transport . It is used in the assessment of its potential environmental impact and the development of strategies for its safe disposal .
Safety And Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-15-6-9-17(10-7-15)24-13-20(21(25)14-4-2-1-3-5-14)28(26,27)19-11-8-16(23)12-18(19)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSYFQIQWURIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone |
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